molecular formula C18H21NO3 B11802275 1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclopentanecarboxylic acid

1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclopentanecarboxylic acid

Cat. No.: B11802275
M. Wt: 299.4 g/mol
InChI Key: WPJRPKCBRTZAEG-UHFFFAOYSA-N
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Description

1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclopentanecarboxylic acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

1-[5-(4-propan-2-ylphenyl)-1,2-oxazol-3-yl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C18H21NO3/c1-12(2)13-5-7-14(8-6-13)15-11-16(19-22-15)18(17(20)21)9-3-4-10-18/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,21)

InChI Key

WPJRPKCBRTZAEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=NO2)C3(CCCC3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclopentanecarboxylic acid typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction leads to the formation of 3,5-disubstituted isoxazoles, although a mixture of 3,5- and 3,4-disubstituted isoxazoles may be obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclopentanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclopentanecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

    3,5-Disubstituted Isoxazoles: These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring.

    3,4-Disubstituted Isoxazoles: These compounds have a different substitution pattern on the isoxazole ring.

Uniqueness

1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclopentanecarboxylic acid is unique due to its specific substitution pattern and the presence of the cyclopentanecarboxylic acid moiety. This unique structure may confer specific biological activities and properties that are not observed in other similar compounds.

Biological Activity

1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclopentanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of immunology and anti-inflammatory responses. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where x,y,z,wx,y,z,w represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific molecular weight and properties are essential for understanding its interactions in biological systems.

1. Immunomodulatory Effects

Research indicates that isoxazole derivatives, including the compound , exhibit significant immunomodulatory properties. A study highlighted that certain isoxazole derivatives can regulate immune functions by modulating cytokine production and lymphocyte proliferation. For instance:

  • Inhibition of Cytokine Production : The compound has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. This suggests potential applications in treating autoimmune conditions or inflammatory diseases .
  • Regulation of Immune Cell Proliferation : It has been documented that the compound can inhibit the proliferation of T cells stimulated by phytohemagglutinin (PHA), indicating its potential as an immunosuppressive agent .

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated through various models:

  • Carrageenan-induced Paw Edema : In animal studies, administration of the compound significantly reduced paw edema in rats induced by carrageenan, suggesting its efficacy in managing acute inflammatory responses .
  • Chronic Inflammation Models : Further research indicated that the compound could mitigate chronic inflammatory responses by downregulating inflammatory mediators and enhancing anti-inflammatory pathways .

The mechanisms underlying the biological activity of 1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclopentanecarboxylic acid involve several pathways:

  • NF-kB Pathway Inhibition : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for the transcription of various pro-inflammatory genes .
  • Modulation of MAPK Signaling : It may also affect MAPK signaling pathways, contributing to its anti-inflammatory effects by regulating downstream targets involved in inflammation .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
ImmunosuppressionInhibition of TNF-α and IL-1β production
Anti-inflammatoryReduction in carrageenan-induced edema
Cytokine RegulationModulation of cytokine profiles
Lymphocyte ProliferationInhibition of T-cell proliferation

Case Study 1: Immunosuppressive Potential

In a controlled study involving cyclophosphamide-treated mice, administration of the compound resulted in a marked improvement in immune response restoration compared to untreated controls. The study concluded that this compound holds promise as a therapeutic agent for conditions requiring immunosuppression.

Case Study 2: Anti-inflammatory Efficacy

A study focusing on chronic inflammation models demonstrated that the compound significantly reduced markers of inflammation and improved overall health metrics in treated animals. This suggests potential applications in chronic inflammatory diseases such as rheumatoid arthritis.

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